molecular formula C8H9N5O B2720716 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol CAS No. 1247342-79-5

5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol

Cat. No.: B2720716
CAS No.: 1247342-79-5
M. Wt: 191.194
InChI Key: IBQYCLQZHDFFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This molecule incorporates two privileged heterocyclic structures: a 5-aminopyrazole core and a 6-methylpyridazine ring. The pyrazole nucleus is a well-documented pharmacophore with a broad therapeutic profile, demonstrating potent anti-inflammatory, antimicrobial, and anticancer activities . Specifically, 5-aminopyrazoles are advantageous frameworks that can provide useful ligands for various receptors and enzymes, including p38MAPK and different kinases . They are frequently employed as key precursors in the design and synthesis of complex fused heterocyclic systems, such as pyrazoloazines, which are structurally similar to purine bases found in DNA and RNA . The structural features of this compound underpin its research value. The aminopyrazole moiety can interact with biological targets through hydrogen bonding, while the pyridazine ring contributes to the molecule's pharmacokinetic properties. This makes it a valuable building block for constructing molecules aimed at inhibiting critical pathways in diseases like cancer and inflammation. Research on analogous pyrazole-containing compounds has shown promising results, with some derivatives exhibiting potent cytotoxic activities against various human cancer cell lines, such as A549, MCF7, and HepG2, by mechanisms that can include tubulin polymerization inhibition and cell cycle arrest . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-amino-2-(6-methylpyridazin-3-yl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5-2-3-7(11-10-5)13-6(9)4-8(14)12-13/h2-4H,9H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQYCLQZHDFFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole or pyridazine compounds .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol typically involves multi-step organic reactions. The compound can be synthesized through a reaction between appropriate hydrazone derivatives and active methylene compounds, leading to the formation of pyridazine derivatives. The following table summarizes key synthetic routes:

Synthetic Route Reagents Conditions Yield
Hydrazone + Active MethyleneAcetic anhydride, DMF-DMARefluxHigh
Alkylation of Pyrazole DerivativesAlkyl halides, BaseRoom temperatureModerate

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : It demonstrates potential in modulating inflammatory pathways.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound by testing its effects on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it suitable for drug development. Its applications include:

  • Drug Design : As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Fluorescent Dyes : Utilized in imaging techniques due to its fluorescent properties.

Comparative Analysis with Related Compounds

To further understand the significance of this compound, a comparison with similar compounds is useful:

Compound Structure Biological Activity Applications
5-Amino-PyrazoleStructureAntimicrobial, AnticancerDrug Design
6-MethylpyridazineStructureAnti-inflammatoryAgrochemicals
4-Amino-Pyridazine DerivativesStructureAntidiabetic, AnticancerPharmaceuticals

Mechanism of Action

The mechanism of action of 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₁H₁₂ClN₅O₂
  • Key Features : Replaces the 6-methyl group with chlorine and introduces an ethyl carboxylate at pyrazole position 3.
  • Research Findings: Synthesized by Ather et al. , this derivative exhibits a planar molecular geometry stabilized by intramolecular C–H⋯N hydrogen bonds.

5-Amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol

  • Molecular Formula : C₇H₇N₅O
  • Key Features : Replaces pyridazine with pyrimidine, a six-membered ring containing two nitrogen atoms.

Aromatic Ring Substitutions

5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol

  • Molecular Formula : C₉H₈FN₃O
  • Key Features : Substitutes pyridazine with a fluorophenyl group.
  • Research Context : Fluorine’s electronegativity enhances metabolic stability and membrane permeability in drug-like molecules. This derivative’s InChIKey (KRSFBYCHYMVLQN-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1F)N2C(=CC(=O)N2)N) suggest similar hydrogen-bonding motifs to the target compound but with altered lipophilicity .

Functional Group Modifications

Ethyl 5-Amino-1-(6-methylpyridazin-3-yl)-1H-pyrazole-4-carboxylate

  • Hypothetical Structure : Hypothesized by analogy to Ather et al.’s work , this compound would replace the hydroxyl group at pyrazole position 3 with a carboxylate ester.

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Substituents (Pyridazine/Pyrazole) Predicted CCS (Ų) [M+H]+ Key Properties/Findings
Target Compound C₈H₉N₅O 6-methylpyridazin-3-yl, 3-OH 139.5 Moderate polarity, H-bond donor/acceptor
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate C₁₁H₁₂ClN₅O₂ 6-Cl-pyridazin-3-yl, 4-COOEt N/A Planar geometry, intramolecular H-bonding
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol C₉H₈FN₃O 4-F-phenyl, 3-OH N/A Enhanced metabolic stability
5-Amino-1-(pyrimidin-4-yl)-1H-pyrazol-3-ol C₇H₇N₅O Pyrimidin-4-yl, 3-OH N/A Potential kinase interaction

Biological Activity

5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyridazine moiety, which contributes to its unique biological properties. The synthesis typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate, followed by cyclization under specific conditions involving solvents like ethanol or methanol.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects, including:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Effects : The compound demonstrates antioxidant activity, which can protect cells from oxidative stress .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:

  • Enzyme Inhibition : By binding to the active sites of enzymes, this compound may inhibit their activity, which is crucial in cancer progression and inflammation.
  • Receptor Modulation : The compound may influence receptor functions, affecting cellular signaling pathways involved in proliferation and apoptosis .

Anti-inflammatory Effects

Research into pyrazole derivatives has highlighted their potential as anti-inflammatory agents. For instance, compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating a potential therapeutic role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Anti-inflammatoryTBD
Ethyl 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazoleSimilar structure with carboxylate groupModerate anticancer activityTBD
6-methylpyridazine derivativePrecursor in synthesisVaries by derivativeTBD

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

  • Precursor Selection : Use 6-methylpyridazine-3-amine as a starting material for coupling with pyrazole intermediates.
  • Reagents : Employ acyl chlorides or alkyl halides for functionalization of the pyrazole ring, with K₂CO₃ as a base in acetonitrile (ACN) to facilitate substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity.
  • Yield Optimization : Reaction temperatures between 60–80°C and anhydrous conditions improve yields (typically 50–70%) .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; ≥95% purity threshold.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridazine C-H coupling at δ 8.2–8.5 ppm, pyrazole NH₂ at δ 5.5–6.0 ppm) .
    • FTIR : Detect characteristic bands (e.g., N-H stretch at ~3400 cm⁻¹, C=O absent if hydroxylated).
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .

Q. What are the key physicochemical properties relevant to experimental design?

Methodological Answer: Critical properties include:

  • Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-solubilize in DMSO for biological assays.
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C.
  • pKa : Estimated ~8.5 (amine group), influencing ionization in physiological buffers .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Address discrepancies via:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in standardized assays (e.g., MIC for antimicrobial activity) .
  • Control Experiments : Use known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to validate assay conditions .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride) to isolate substituent effects .

Q. What advanced spectroscopic or computational methods elucidate interaction mechanisms with biological targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., cyclooxygenase) using SHELX software for refinement .
  • Molecular Dynamics (MD) Simulations : Predict binding affinities (ΔG) and key residues (e.g., hydrogen bonding with pyridazine N-atoms) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions .

Q. How can regioselective modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • Directed Functionalization :

    • Amino Group : Acylation with chloroformates to improve membrane permeability.
    • Pyridazine Ring : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate redox potential .
  • SAR Table :

    Substituent PositionModificationBioactivity Trend
    Pyrazole C-3–OH → –OCH₃↓ Antimicrobial
    Pyridazine C-6–CH₃ → –Cl↑ Anti-inflammatory
    Pyrazole C-5–NH₂ → –NHAc↑ Metabolic stability

Q. What experimental designs mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Isotope Labeling : Use ¹⁴C-labeled compound for tissue distribution studies.
  • CRISPR-Cas9 Knockouts : Validate target specificity in model organisms (e.g., zebrafish).
  • Proteomics : SILAC or TMT labeling to identify unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.